Cas no 1872837-71-2 (Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)-)
Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)-
- 1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol
- 1872837-71-2
- EN300-682893
-
- Inchi: 1S/C9H19NO2/c1-7(5-12-2)8(11)9(6-10)3-4-9/h7-8,11H,3-6,10H2,1-2H3
- InChI Key: VLBOIMNKZMCBQU-UHFFFAOYSA-N
- SMILES: OC(C(C)COC)C1(CN)CC1
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- Density: 1.045±0.06 g/cm3(Predicted)
- Boiling Point: 283.2±10.0 °C(Predicted)
- pka: 14.74±0.20(Predicted)
Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682893-0.05g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 0.05g |
$948.0 | 2025-03-12 | |
| Enamine | EN300-682893-0.1g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
| Enamine | EN300-682893-0.25g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
| Enamine | EN300-682893-0.5g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
| Enamine | EN300-682893-1.0g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
| Enamine | EN300-682893-2.5g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 | |
| Enamine | EN300-682893-5.0g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
| Enamine | EN300-682893-10.0g |
1-[1-(aminomethyl)cyclopropyl]-3-methoxy-2-methylpropan-1-ol |
1872837-71-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 |
Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)-
Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)-
The compound Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- (CAS No. 1872837-71-2) is a highly specialized organic molecule with a unique structure and potential applications in various fields. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its functional groups, including an amino group and a methoxy-substituted tert-butyl group. The combination of these structural features makes it a promising candidate for research in medicinal chemistry, materials science, and catalysis.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The strained nature of the cyclopropane ring imparts unique electronic and steric properties to the molecule, which can enhance its bioactivity. For instance, compounds with cyclopropane moieties have shown potential as inhibitors of enzymes involved in cancer progression. The presence of the amino group in Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- further enhances its versatility, as it can participate in hydrogen bonding and other non-covalent interactions critical for biological activity.
The synthesis of Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- involves advanced organic chemistry techniques. Researchers have developed efficient methods to construct the cyclopropane ring using transition metal catalysts, such as palladium-catalyzed cycloadditions or Simmons-Smith reactions. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. The introduction of the amino and methoxy groups is typically achieved through nucleophilic substitution or alkylation reactions, depending on the specific synthetic pathway chosen.
In terms of applications, Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- has shown promise in the development of bioactive compounds. Its ability to act as a chiral auxiliary or a building block for more complex molecules makes it valuable in asymmetric synthesis. Additionally, the compound's unique electronic properties make it a potential candidate for use in organic electronics or as a ligand in catalytic systems.
Recent research has also explored the environmental impact and toxicity profile of Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)-. Studies conducted in vitro and in vivo have indicated that the compound exhibits low toxicity at concentrations relevant to therapeutic applications. However, further investigations are required to fully understand its long-term effects on biological systems and ecosystems.
In conclusion, Cyclopropanemethanol, 1-(aminomethyl)-α-(2-methoxy-1-methylethyl)- (CAS No. 1872837-71-2) is a versatile compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key molecule for future research and development.
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